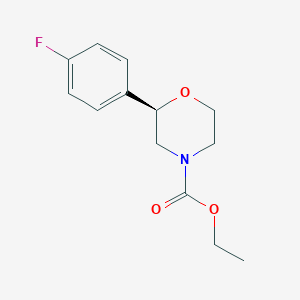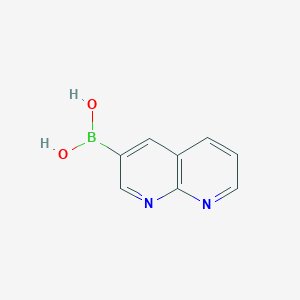![molecular formula C18H30O3 B12633821 8-[(2S)-3-(Oct-2-en-1-ylidene)oxiran-2-yl]octanoic acid CAS No. 921770-46-9](/img/structure/B12633821.png)
8-[(2S)-3-(Oct-2-en-1-ylidene)oxiran-2-yl]octanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-[(2S)-3-(Oct-2-en-1-ylidene)oxiran-2-yl]octanoic acid is a chemical compound known for its unique structure and properties. It is characterized by the presence of an oxirane ring and an octanoic acid chain, making it a compound of interest in various fields of scientific research and industrial applications .
Vorbereitungsmethoden
The synthesis of 8-[(2S)-3-(Oct-2-en-1-ylidene)oxiran-2-yl]octanoic acid involves several steps. One common method includes the reaction of oct-2-en-1-ylidene with oxirane under specific conditions to form the desired compound. The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure the proper formation of the oxirane ring .
In industrial production, the synthesis may be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product .
Analyse Chemischer Reaktionen
8-[(2S)-3-(Oct-2-en-1-ylidene)oxiran-2-yl]octanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding epoxides and carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions with reagents like amines or thiols, forming substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields epoxides and carboxylic acids, while reduction results in alcohols .
Wissenschaftliche Forschungsanwendungen
8-[(2S)-3-(Oct-2-en-1-ylidene)oxiran-2-yl]octanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and surfactants.
Wirkmechanismus
The mechanism of action of 8-[(2S)-3-(Oct-2-en-1-ylidene)oxiran-2-yl]octanoic acid involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles, leading to the modification of proteins and other biomolecules. This reactivity underlies its potential biological activities, such as antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
8-[(2S)-3-(Oct-2-en-1-ylidene)oxiran-2-yl]octanoic acid can be compared with similar compounds like:
Octanoic acid: A straight-chain saturated fatty acid known for its antimicrobial properties.
Oxirane derivatives: Compounds containing an oxirane ring, which are widely used in organic synthesis and industrial applications.
The uniqueness of this compound lies in its combined structure of an oxirane ring and an octanoic acid chain, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
921770-46-9 |
|---|---|
Molekularformel |
C18H30O3 |
Molekulargewicht |
294.4 g/mol |
IUPAC-Name |
8-[(2S)-3-oct-2-enylideneoxiran-2-yl]octanoic acid |
InChI |
InChI=1S/C18H30O3/c1-2-3-4-5-7-10-13-16-17(21-16)14-11-8-6-9-12-15-18(19)20/h7,10,13,17H,2-6,8-9,11-12,14-15H2,1H3,(H,19,20)/t17-/m0/s1 |
InChI-Schlüssel |
LVVCDOSOKGYQFY-KRWDZBQOSA-N |
Isomerische SMILES |
CCCCCC=CC=C1[C@@H](O1)CCCCCCCC(=O)O |
Kanonische SMILES |
CCCCCC=CC=C1C(O1)CCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3aR,4R,4aR,7aS,8R,8aR)-3-(4-chlorophenyl)-6-[3-(trifluoromethyl)phenyl]-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B12633750.png)

![(E)-2-(3-nitrostyryl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B12633758.png)


![5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-methyl-N-phenylbenzamide](/img/structure/B12633781.png)



![(2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]octanal](/img/structure/B12633802.png)
![N-[(4-fluorophenyl)methyl]-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B12633803.png)


